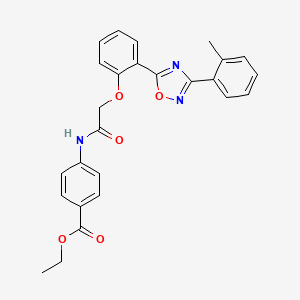
ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazole derivatives and has been studied for its potential applications in various fields. In
科学的研究の応用
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. It also acts by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to exhibit potent antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to have low toxicity in animal models. However, one of the limitations of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One of the directions is to explore its potential use in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, the development of more water-soluble derivatives of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate may improve its bioavailability and pharmacokinetics.
合成法
The synthesis method of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, which can be purified by column chromatography.
特性
IUPAC Name |
ethyl 4-[[2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-32-26(31)18-12-14-19(15-13-18)27-23(30)16-33-22-11-7-6-10-21(22)25-28-24(29-34-25)20-9-5-4-8-17(20)2/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULVCBLGXUCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

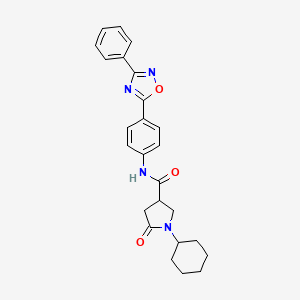
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
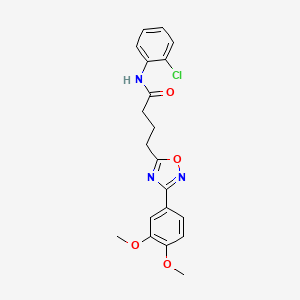
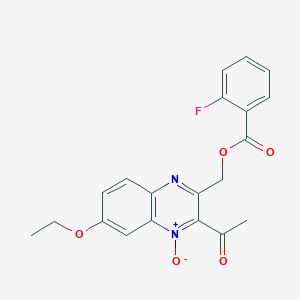
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
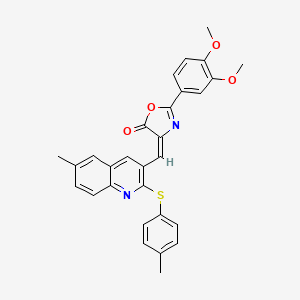
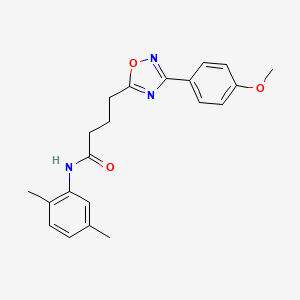
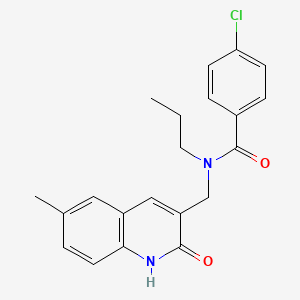
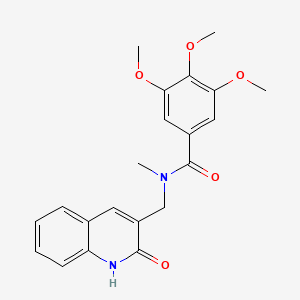
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
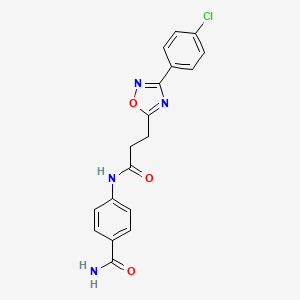

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)
